1-Cyclobutyl-5-oxopyrrolidine-3-carbonitrile

Regioisomer analysis Medicinal chemistry Scaffold optimization

1-Cyclobutyl-5-oxopyrrolidine-3-carbonitrile (CAS 1339014-49-1) is a saturated N-heterocyclic building block belonging to the 5-oxopyrrolidine-3-carbonitrile class, with molecular formula C9H12N2O and molecular weight 164.21 g/mol. The compound exists as a liquid at room temperature and features a cyclobutyl substituent at the pyrrolidine N1 position along with a nitrile group at the C3 position, as confirmed by its canonical SMILES string C1CC(C1)N2CC(CC2=O)C#N.

Molecular Formula C9H12N2O
Molecular Weight 164.2 g/mol
CAS No. 1339014-49-1
Cat. No. B1426947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclobutyl-5-oxopyrrolidine-3-carbonitrile
CAS1339014-49-1
Molecular FormulaC9H12N2O
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESC1CC(C1)N2CC(CC2=O)C#N
InChIInChI=1S/C9H12N2O/c10-5-7-4-9(12)11(6-7)8-2-1-3-8/h7-8H,1-4,6H2
InChIKeyPDWOWBJVRYJTFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclobutyl-5-oxopyrrolidine-3-carbonitrile (CAS 1339014-49-1): Procurement-Relevant Identity and Chemical Class Overview


1-Cyclobutyl-5-oxopyrrolidine-3-carbonitrile (CAS 1339014-49-1) is a saturated N-heterocyclic building block belonging to the 5-oxopyrrolidine-3-carbonitrile class, with molecular formula C9H12N2O and molecular weight 164.21 g/mol [1]. The compound exists as a liquid at room temperature [2] and features a cyclobutyl substituent at the pyrrolidine N1 position along with a nitrile group at the C3 position, as confirmed by its canonical SMILES string C1CC(C1)N2CC(CC2=O)C#N [1]. Its MDL number MFCD19677396 and PubChem CID 64210574 establish traceable database identities [1].

Why 1-Cyclobutyl-5-oxopyrrolidine-3-carbonitrile Cannot Be Substituted by Unsubstituted Core or Other N-Alkyl Analogs in Medicinal Chemistry Programs


Generic substitution with the unsubstituted 5-oxopyrrolidine-3-carbonitrile core (CAS 824966-97-4) or smaller N-alkyl derivatives fails for 1-Cyclobutyl-5-oxopyrrolidine-3-carbonitrile because the cyclobutyl substituent introduces conformationally constrained steric bulk at the N1 position that fundamentally alters the scaffold's three-dimensional pharmacophore presentation. The cyclobutyl ring adopts a puckered conformation that restricts rotational freedom and imparts a distinct spatial orientation distinct from methyl, ethyl, or cyclopropyl N-substituted analogs . This conformational restriction directly impacts molecular recognition by biological targets—for example, cyclobutyl-containing pyrrolidine compounds have been disclosed as modulators of chemokine receptor activity in patent literature, where the specific cycloalkyl substitution pattern governs receptor binding affinity and selectivity [1]. Additionally, the cyclobutyl group modifies lipophilicity and metabolic stability in ways that cannot be extrapolated from smaller alkyl substituents, making direct replacement with N-methyl-5-oxopyrrolidine-3-carbonitrile (CAS 172261-37-9) or N-cyclopropyl-5-oxopyrrolidine-3-carbonitrile invalid without experimental validation of the specific analog.

1-Cyclobutyl-5-oxopyrrolidine-3-carbonitrile: Quantitative Differentiation Evidence Against Structural Analogs


Regioisomeric Differentiation: N1-Cyclobutyl vs. C3-Cyclobutyl Substitution Patterns

1-Cyclobutyl-5-oxopyrrolidine-3-carbonitrile (CAS 1339014-49-1) represents the N1-substituted regioisomer, distinguished from its positional analog 3-cyclobutyl-2-oxopyrrolidine-3-carbonitrile (CAS 1462289-89-9) wherein the cyclobutyl group is attached at the C3 position adjacent to the nitrile . These two regioisomers share identical molecular formula (C9H12N2O) and molecular weight (164.20 g/mol) but exhibit fundamentally different substitution topologies, as confirmed by SMILES comparison: target compound C1CC(C1)N2CC(CC2=O)C#N versus analog N#CC1(C2CCC2)CCNC1=O . The N1 substitution preserves a secondary carbon at C3 for further derivatization, whereas the C3-substituted analog creates a quaternary center that blocks further functionalization at that position. This regioisomeric distinction is procurement-critical for SAR programs exploring N-alkyl versus C-alkyl pharmacophore space.

Regioisomer analysis Medicinal chemistry Scaffold optimization

Computed Physicochemical Differentiation: LogP and Topological Polar Surface Area Values

1-Cyclobutyl-5-oxopyrrolidine-3-carbonitrile exhibits calculated physicochemical parameters that differentiate it from both the unsubstituted core and N-methyl analog. The compound has a computed LogP of 0.91098 and a topological polar surface area (TPSA) of 44.1 Ų . By comparison, the unsubstituted 5-oxopyrrolidine-3-carbonitrile (CAS 824966-97-4, C5H6N2O, MW 110.11 g/mol) lacks the cyclobutyl group entirely, resulting in substantially lower lipophilicity and altered membrane permeability characteristics. The N-methyl analog 1-methyl-5-oxopyrrolidine-3-carbonitrile (CAS 172261-37-9, MW 148.2 g/mol) provides intermediate lipophilicity but lacks the conformational constraint imparted by the cyclobutyl ring. These calculated parameters enable researchers to select the appropriate analog for specific physicochemical requirements in lead optimization programs.

Physicochemical profiling Drug-likeness prediction Computational chemistry

Cyclobutyl vs. N-Methyl Substitution: Conformational Restraint and Chemokine Receptor Modulation Potential

Patent literature demonstrates that cyclobutyl substitution on pyrrolidine scaffolds confers specific biological activity distinct from linear or smaller cycloalkyl substituents. U.S. Patent No. 6,362,201 explicitly claims 3-cyclobutyl pyrrolidine compounds as modulators of chemokine receptor activity, establishing that the cyclobutyl moiety is a functional pharmacophoric element within this chemical space [1]. In contrast, N-methyl-5-oxopyrrolidine-3-carbonitrile (CAS 172261-37-9) has been reported in literature only as a reactant for fused thiazole derivative synthesis targeting 5-HT3 receptors [2]. The cyclobutyl ring introduces a puckered conformation with defined dihedral angles that restricts conformational flexibility relative to the freely rotating methyl group, thereby preorganizing the scaffold for specific receptor interactions. While direct head-to-head biological data comparing 1-cyclobutyl-5-oxopyrrolidine-3-carbonitrile against N-methyl or N-cyclopropyl analogs is not publicly available, the class-level evidence from chemokine receptor modulator patents indicates that the cyclobutyl substituent confers biological activity not achievable with smaller N-alkyl groups [1].

GPCR modulation Conformational analysis Chemokine receptor

Cyclobutylmethyl Homolog Comparison: N1 Linker Length Differentiation

1-Cyclobutyl-5-oxopyrrolidine-3-carbonitrile differs from its homolog 1-(cyclobutylmethyl)-5-oxopyrrolidine-3-carbonitrile (CAS 1340167-38-5) by the presence of a methylene spacer between the cyclobutyl group and the pyrrolidine N1 position . This structural variation changes the distance between the cyclobutyl moiety and the oxopyrrolidine core, which influences both molecular flexibility and three-dimensional presentation of the cyclobutyl pharmacophore. The direct N1-cyclobutyl attachment in the target compound (C1CC(C1)N2CC(CC2=O)C#N) creates a more rigid linkage compared to the N1-CH2-cyclobutyl attachment in the homolog (N#CC1CC(=O)N(CC2CCC2)C1), which introduces an additional rotatable bond . For procurement decisions in SAR studies exploring optimal cyclobutyl positioning, these two compounds represent distinct linker-length options that cannot be interchanged without altering the conformational ensemble accessible to the molecule.

Homolog series Linker optimization Structure-activity relationship

Commercial Availability and Purity Grade Differentiation

1-Cyclobutyl-5-oxopyrrolidine-3-carbonitrile is commercially available from multiple vendors with documented purity specifications that enable informed procurement decisions. Leyan (Shanghai Haohong Biomedical Technology Co., Ltd.) offers the compound at 98% purity (Product No. 1847688) with MDL MFCD29094117, with standard packaging available in 1g quantities and larger volumes upon request . CymitQuimica (Biosynth) supplies the compound at minimum 95% purity (Ref. 3D-PDC01449) in 50mg and 500mg quantities . By comparison, the unsubstituted core 5-oxopyrrolidine-3-carbonitrile (CAS 824966-97-4) is available from multiple vendors including Capot Chemical and MolCore with NLT 98% purity , while the positionally isomeric 3-cyclobutyl-2-oxopyrrolidine-3-carbonitrile (CAS 1462289-89-9) has limited documented commercial availability . The target compound's established multi-vendor supply chain with defined purity grades reduces procurement risk for research programs requiring reproducible material quality.

Procurement Purity specification Supply chain

Limitation Statement: Absence of Published Direct Biological Comparative Data

A comprehensive search of primary research literature, patents, and authoritative databases reveals that no peer-reviewed publications containing direct biological activity measurements (IC50, Ki, EC50, etc.) for 1-Cyclobutyl-5-oxopyrrolidine-3-carbonitrile (CAS 1339014-49-1) are publicly available as of April 2026. Searches for this specific CAS number in conjunction with terms including "assay," "biological," "activity," "inhibition," and "binding" returned no quantitative pharmacological data. The compound appears in vendor catalogs and chemical databases but has not been the subject of published biological evaluation studies. Consequently, all differentiation evidence presented above relies on structural comparisons, physicochemical predictions, class-level patent inferences, and commercial availability data rather than direct comparative pharmacological measurements. This evidence gap should inform procurement decisions: the compound is positioned as a research building block for exploratory SAR programs rather than a biologically validated lead compound with established potency metrics. Users requiring compounds with documented target engagement or potency data should consider this limitation when evaluating 1-Cyclobutyl-5-oxopyrrolidine-3-carbonitrile for their specific research application.

Data availability Research gap Procurement caveat

1-Cyclobutyl-5-oxopyrrolidine-3-carbonitrile: Evidence-Based Application Scenarios for Procurement Decision-Making


Scaffold Diversification in Chemokine Receptor Modulator Lead Optimization Programs

Research programs targeting chemokine receptor modulation may select 1-Cyclobutyl-5-oxopyrrolidine-3-carbonitrile as a scaffold diversification building block based on class-level patent evidence. U.S. Patent 6,362,201 demonstrates that 3-cyclobutyl pyrrolidine compounds function as chemokine receptor modulators, establishing the cyclobutyl-pyrrolidine pharmacophore as relevant to this target class [1]. The N1-cyclobutyl substitution pattern in the target compound offers a regioisomeric alternative to C3-cyclobutyl variants claimed in the patent, enabling exploration of different substitution vectors within the same pharmacophoric space. This scenario is most appropriate for early-stage SAR programs where the cyclobutyl moiety is hypothesized to confer receptor binding advantages but direct biological validation of the specific scaffold remains to be established.

Conformationally Constrained Building Block for N-Alkyl SAR Exploration

Medicinal chemistry programs requiring N-alkyl pyrrolidine building blocks with defined conformational constraints may prioritize 1-Cyclobutyl-5-oxopyrrolidine-3-carbonitrile over flexible N-methyl or N-ethyl analogs. The cyclobutyl ring adopts a puckered conformation that restricts rotational freedom and imposes a specific spatial orientation on the N-substituent, whereas smaller alkyl groups permit free rotation [1]. Additionally, the target compound provides a direct N-attachment topology distinct from the N-CH2-cyclobutyl homolog (CAS 1340167-38-5), which introduces an additional methylene spacer and rotatable bond . This application scenario is supported by the computed LogP value of 0.91098 and TPSA of 44.1 Ų , which provide baseline physicochemical parameters for assessing suitability in specific drug-likeness property ranges during lead optimization.

Synthetic Intermediate for Derivatization at the C3 Secondary Carbon Position

Synthetic chemistry workflows requiring a 5-oxopyrrolidine-3-carbonitrile scaffold with an available secondary carbon at C3 for further functionalization should select 1-Cyclobutyl-5-oxopyrrolidine-3-carbonitrile over its C3-substituted regioisomer. Unlike 3-cyclobutyl-2-oxopyrrolidine-3-carbonitrile (CAS 1462289-89-9), which places the cyclobutyl group at C3 and creates a quaternary carbon that blocks further substitution, the target compound preserves the C3 position as a secondary carbon available for alkylation, acylation, or other transformations [1]. The nitrile group at C3 remains intact as a versatile handle for further elaboration to carboxylic acids, amides, or heterocycles. This scenario is particularly relevant for divergent library synthesis where the cyclobutyl group is retained as a fixed pharmacophoric element while the C3 position is systematically varied.

Procurement-Stable Building Block with Documented Purity Specifications

Research programs requiring reproducible material quality with documented purity specifications may select 1-Cyclobutyl-5-oxopyrrolidine-3-carbonitrile based on established multi-vendor commercial availability. The compound is supplied at 98% purity by Leyan (Product No. 1847688) and at minimum 95% purity by CymitQuimica/Biosynth (Ref. 3D-PDC01449), with standard packaging from 50mg to bulk quantities [1]. This compares favorably to the positionally isomeric 3-cyclobutyl-2-oxopyrrolidine-3-carbonitrile, which has limited documented commercial availability and may require custom synthesis . For procurement professionals and laboratory managers, the target compound's established multi-vendor supply chain reduces supply risk and ensures access to material with defined quality parameters, supporting reproducible experimental outcomes in both academic and industrial research settings.

Quote Request

Request a Quote for 1-Cyclobutyl-5-oxopyrrolidine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.